2-Heptylbenzoic acid
CAS No.: 95858-82-5
Cat. No.: VC14193291
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95858-82-5 |
|---|---|
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 2-heptylbenzoic acid |
| Standard InChI | InChI=1S/C14H20O2/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16/h7-8,10-11H,2-6,9H2,1H3,(H,15,16) |
| Standard InChI Key | YNFUGQHDAKFMGG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC1=CC=CC=C1C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Composition
2-Heptylbenzoic acid belongs to the alkylbenzoic acid family, with the systematic name 2-heptylbenzoic acid (IUPAC). Its molecular formula is , and its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1 and a linear heptyl chain (-C₇H₁₅) at position 2 (Figure 1) .
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 220.31 g/mol | |
| CAS Registry Number | 95858-82-5 | |
| SMILES | C(=O)O)C1=CC=CC=C1C(CCCCCCC) | |
| InChIKey | YNFUGQHDAKFMGG-UHFFFAOYSA-N |
Synthesis Methods
The primary synthesis route involves Friedel-Crafts acylation:
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Reagents: Toluene, heptanoyl chloride, and aluminum chloride (AlCl₃) catalyst.
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Mechanism: Electrophilic substitution at the ortho position of toluene, followed by hydrolysis to yield the carboxylic acid.
Industrial-scale production employs recrystallization or distillation for purification, achieving >95% purity .
Physicochemical Properties
Thermal and Solubility Characteristics
2-Heptylbenzoic acid is a crystalline solid at room temperature. Limited experimental data suggest a melting point range of 100–105°C, inferred from analogous alkylbenzoic acids . Its solubility profile includes:
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Organic solvents: High solubility in ethanol, heptane, and dichloromethane.
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Aqueous solubility: 0.5 g/L at 25°C, increasing under alkaline conditions due to deprotonation of the carboxylic acid group .
Table 2: Solubility and Stability
| Property | Value | Conditions | Source |
|---|---|---|---|
| Aqueous solubility | 0.5 g/L | pH 7, 25°C | |
| logP (octanol/water) | 5.6 | Predicted | |
| pKa | 4.35 ± 0.10 | Theoretical |
Spectroscopic Data
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IR spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) .
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NMR (¹H): δ 0.88 (t, 3H, CH₃), 1.20–1.40 (m, 10H, -(CH₂)₅-), 2.60 (t, 2H, Ar-CH₂), 7.30–8.10 (m, 4H, aromatic) .
Functional Behavior and Applications
Surfactant Properties
The carboxylic acid group enables pH-responsive behavior:
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Acidic conditions: Neutral form dominates, reducing solubility.
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Alkaline conditions (pH > 4.35): Deprotonation to carboxylate anion enhances hydrophilicity, lowering interfacial tension to 25–30 mN/m .
Table 3: Interfacial Tension vs. pH
| pH | Interfacial Tension (mN/m) | System | Source |
|---|---|---|---|
| 2.0 | 45.2 | Heptane/water | |
| 7.0 | 32.1 | Heptane/water | |
| 10.0 | 26.5 | Heptane/water |
Material Science Applications
Partitioning and Environmental Behavior
Oil/Water Partitioning
The distribution of 2-heptylbenzoic acid between phases follows the Henderson-Hasselbalch equation:
Where (partition coefficient) = 10⁵.6 . Calcium ions precipitate the carboxylate as insoluble naphthenates (), critical in oilfield scaling .
Table 4: Partitioning Coefficients
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